Dodecylethyldimethylammonium bromide

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

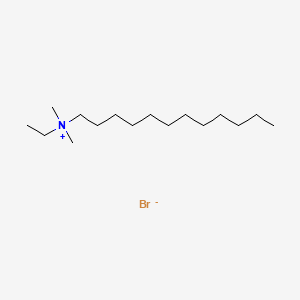

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

dodecyl-ethyl-dimethylazanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.BrH/c1-5-7-8-9-10-11-12-13-14-15-16-17(3,4)6-2;/h5-16H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFGSPQDSOUPWGY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[N+](C)(C)CC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80897379 | |

| Record name | N-Ethyl-N,N-dimethyl-N-dodecylammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80897379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68207-00-1 | |

| Record name | Dodecylethyldimethylammonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68207-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyldodecylethylammonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068207001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethyl-N,N-dimethyl-N-dodecylammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80897379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecylethyldimethylammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.935 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYLDODECYLETHYLAMMONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2YOU5667H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Dodecylethyldimethylammonium Bromide

For Researchers, Scientists, and Drug Development Professionals

Dodecylethyldimethylammonium bromide (DEDMAB), a quaternary ammonium compound, is a cationic surfactant with significant potential across various scientific and industrial domains, including drug delivery systems, nanoparticle synthesis, and biomedical research.[1] A thorough understanding of its physicochemical properties is paramount for its effective application and for the development of novel formulations and technologies. This in-depth technical guide provides a detailed overview of the core physicochemical characteristics of DEDMAB, complete with quantitative data, experimental methodologies, and logical workflows.

Core Physicochemical Properties

The fundamental properties of this compound are summarized in the tables below, providing a consolidated reference for researchers.

General Properties

| Property | Value | Source |

| Chemical Name | N-Dodecyl-N,N-dimethyl-N-ethylammonium bromide | [2] |

| Synonyms | Dodecyldimethylethylammonium bromide, Dimethyldodecylethylammonium bromide | [2][3] |

| CAS Number | 68207-00-1 | [2][3] |

| Molecular Formula | C₁₆H₃₆BrN | [2] |

| Appearance | White to off-white powder | [3] |

Quantitative Physicochemical Data

| Property | Value | Unit | Source |

| Molecular Weight | 322.37 | g/mol | [2][3] |

| Melting Point | 185 - 188 | °C | [3] |

| Solubility in Water | 50 | mg/mL (clear, colorless solution) | [3][4][5] |

| Critical Micelle Concentration (CMC) | Varies with temperature and medium | - | [6][7] |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are crucial for reproducible research. The following sections outline standard experimental protocols.

Determination of Solubility

The solubility of a surfactant is a critical parameter influencing its formulation and application. A standard method for determining the solubility of DEDMAB in an aqueous solution is the isothermal equilibrium method.

Methodology:

-

Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of deionized water in a sealed container.

-

Equilibration: The container is placed in a constant temperature water bath and agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The solution is allowed to stand undisturbed at the same temperature to allow the undissolved solid to settle.

-

Sampling and Analysis: A clear aliquot of the supernatant is carefully withdrawn using a filtered syringe. The concentration of DEDMAB in the aliquot is then determined using a suitable analytical technique, such as titration or chromatography.

-

Calculation: The solubility is expressed as the mass of solute per volume or mass of the solvent (e.g., mg/mL or g/100g ).

Determination of Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is the concentration at which surfactant monomers in a solution begin to aggregate and form micelles. This is a key characteristic that governs the surfactant's behavior and performance. Several methods can be employed to determine the CMC.

1. Surface Tension Method:

This is a widely used and reliable method for determining the CMC of surfactants.[8]

Methodology:

-

Prepare a Series of Dilutions: A stock solution of DEDMAB is prepared and serially diluted to obtain a range of concentrations, both below and above the expected CMC.

-

Measure Surface Tension: The surface tension of each solution is measured using a tensiometer (e.g., using the du Noüy ring or Wilhelmy plate method).

-

Plot the Data: The surface tension values are plotted against the logarithm of the surfactant concentration.

-

Determine the CMC: The plot will typically show a sharp decrease in surface tension with increasing concentration, followed by a plateau or a much gentler slope. The concentration at which this break occurs is the CMC.[9]

2. Conductivity Method:

This method is suitable for ionic surfactants like DEDMAB and relies on the change in the molar conductivity of the solution with concentration.

Methodology:

-

Prepare a Series of Dilutions: As with the surface tension method, a range of DEDMAB solutions of varying concentrations is prepared.

-

Measure Conductivity: The specific conductance of each solution is measured using a conductivity meter.

-

Plot the Data: The specific conductance is plotted against the surfactant concentration.

-

Determine the CMC: The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC. Below the CMC, the conductivity increases linearly with concentration. Above the CMC, the rate of increase in conductivity is lower due to the formation of micelles which have a lower mobility than the individual ions.

Visualizations: Workflows and Concepts

To further elucidate the experimental processes and fundamental concepts, the following diagrams are provided in the DOT language for use with Graphviz.

Experimental Workflow for Solubility Determination

References

- 1. chemodex.com [chemodex.com]

- 2. Dimethyldodecylethylammonium bromide | C16H36BrN | CID 9880197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ≥98.0% (AT), powder, suitable for titration and ion chromatography | Sigma-Aldrich [sigmaaldrich.com]

- 4. ≥98.0% (AT), powder, suitable for titration and ion chromatography | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound CAS#: 68207-00-1 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 9. Critical micelle concentration - Wikipedia [en.wikipedia.org]

Chemical structure and molecular weight of Dodecylethyldimethylammonium bromide.

This guide provides a comprehensive overview of the chemical structure and molecular properties of Dodecylethyldimethylammonium bromide, a quaternary ammonium compound. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C16H36BrN[1] |

| Molecular Weight | 322.37 g/mol [1][2][3] |

| CAS Number | 68207-00-1[1][2][3] |

| IUPAC Name | dodecyl-ethyl-dimethylazanium bromide[1] |

| Linear Formula | [CH3(CH2)11N+(CH3)2C2H5]Br-[2][3] |

| SMILES String | CCCCCCCCCCCC--INVALID-LINK--(C)CC.[Br-][2] |

Chemical Structure Visualization

The following diagram illustrates the two-dimensional chemical structure of this compound, detailing the arrangement of its constituent atoms.

References

Synthesis of Dodecylethyldimethylammonium Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis protocol for Dodecylethyldimethylammonium bromide (DEDMAB), a quaternary ammonium compound with applications in various scientific fields, including as a surfactant and in nanoparticle synthesis. This document details the chemical pathway, experimental procedures, and relevant data for the successful laboratory-scale preparation of this compound.

Synthesis Pathway

The synthesis of this compound is achieved through a classic SN2 reaction known as the Menschutkin reaction. This reaction involves the quaternization of a tertiary amine, in this case, N,N-dimethyldodecylamine, with an alkyl halide, ethyl bromide. The nitrogen atom of the tertiary amine acts as a nucleophile, attacking the electrophilic carbon of the ethyl bromide, leading to the formation of the quaternary ammonium salt.

The overall reaction is as follows:

Caption: Synthesis of this compound via Menschutkin Reaction.

Experimental Protocol

This protocol is based on established methods for the synthesis of analogous long-chain quaternary ammonium salts.

2.1. Materials and Equipment

| Material/Equipment | Specification |

| N,N-Dimethyldodecylamine | ≥95% purity |

| Ethyl Bromide | ≥98% purity |

| Ethanol (absolute) | ACS grade |

| Acetone | ACS grade |

| Methanol | ACS grade |

| Round-bottom flask | Appropriate size (e.g., 250 mL) |

| Reflux condenser | |

| Magnetic stirrer with hotplate | |

| Rotary evaporator | |

| Buchner funnel and flask | |

| Filter paper | |

| Glassware for recrystallization | Erlenmeyer flasks, beakers |

| Analytical balance | |

| Melting point apparatus |

2.2. Reaction Procedure

Dodecylethyldimethylammonium Bromide: A Technical Guide for Researchers

CAS Number: 68207-00-1

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on Dodecylethyldimethylammonium bromide (DDAB). It covers the compound's physicochemical properties, synthesis and purification protocols, and its applications, particularly within the pharmaceutical and drug development landscape.

Physicochemical Properties

This compound is a quaternary ammonium compound that functions as a cationic surfactant. Its amphiphilic nature, with a hydrophilic quaternary ammonium head group and a long hydrophobic alkyl chain, dictates its behavior in various solvents and its interfacial activity. A summary of its key physicochemical properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₃₆BrN | [1] |

| Molecular Weight | 322.37 g/mol | [1] |

| Appearance | White to off-white powder | |

| Melting Point | 185-190 °C | |

| Solubility in Water | 50 mg/mL, clear, colorless | [2] |

| Synonyms | Dodecyldimethylethylammonium bromide, Dimethyldodecylethylammonium bromide, EDDAB | [1] |

Synthesis and Purification

The primary method for synthesizing this compound is the Menschutkin reaction . This nucleophilic substitution reaction involves the alkylation of a tertiary amine (dimethylethylamine) with an alkyl halide (1-dodecyl bromide).

Experimental Protocol: Synthesis (Menschutkin Reaction)

Materials:

-

1-Dodecyl bromide

-

Dimethylethylamine

-

A polar aprotic solvent (e.g., acetonitrile, acetone, or ethanol)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-dodecyl bromide in the chosen solvent.

-

Add an equimolar amount of dimethylethylamine to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting materials.

-

After the reaction is complete, cool the mixture to room temperature. The product, a quaternary ammonium salt, is often insoluble in the reaction solvent and will precipitate out.

-

If precipitation occurs, collect the solid product by vacuum filtration.

-

If the product remains in solution, remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Caption: Synthesis of this compound via the Menschutkin Reaction.

Experimental Protocol: Purification

Recrystallization is the most effective method for purifying the crude product. The choice of solvent is crucial for successful recrystallization.

Solvent Selection:

A suitable solvent for recrystallization should dissolve the compound well at an elevated temperature but poorly at room temperature. For quaternary ammonium salts, common solvent systems include:

-

Acetone

-

Ethanol/diethyl ether mixture

-

Isopropanol/diethyl ether mixture

Procedure:

-

Dissolve the crude this compound in a minimal amount of the chosen hot solvent or solvent mixture.

-

Once fully dissolved, allow the solution to cool slowly to room temperature to induce crystallization.

-

To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

-

Dry the purified crystals under vacuum.

Applications in Research and Drug Development

This compound's surfactant and cationic properties make it a versatile tool in various research and development areas.

Antimicrobial Activity

As a quaternary ammonium compound, this compound exhibits antimicrobial properties. Its primary mechanism of action is the disruption of the microbial cell membrane. The positively charged headgroup interacts with the negatively charged components of the bacterial cell membrane, leading to a loss of membrane integrity, leakage of intracellular contents, and ultimately, cell death.

Caption: Mechanism of antimicrobial action of this compound.

Role in Drug Delivery

Cationic lipids, such as the structurally similar didodecyldimethylammonium bromide (DDAB), are extensively studied for their potential in drug delivery systems.[3] While specific applications of this compound as a pharmaceutical excipient in currently marketed drugs are not documented in the FDA's Inactive Ingredient Database, its properties suggest potential utility in several areas:

-

Formation of Liposomes and Nanoparticles: Its amphiphilic nature allows it to self-assemble into vesicles and micelles, which can encapsulate and deliver therapeutic agents. The positive charge of these delivery systems can enhance their interaction with negatively charged cell membranes, potentially improving cellular uptake.

-

Penetration Enhancer: Surfactants are known to act as penetration enhancers in transdermal drug delivery by disrupting the highly organized structure of the stratum corneum, thereby facilitating the passage of drugs through the skin. The long alkyl chain and cationic headgroup of this compound could contribute to this effect.

The biophysical interaction of cationic lipids with cell membranes is a critical area of research for designing effective drug delivery vehicles.[4] These interactions can influence the stability of the delivery system, the release kinetics of the encapsulated drug, and the overall biocompatibility.

Surfactant in Synthesis

This compound is also utilized as a cationic surfactant in the synthesis of nanomaterials. For instance, it can act as a templating agent in the formation of mesoporous materials and as a stabilizer in the synthesis of nanoparticles, preventing their aggregation.[5]

Safety and Handling

This compound is classified as an irritant. It can cause skin and serious eye irritation, as well as respiratory irritation.[1] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a foundational understanding of this compound for professionals in research and drug development. Further investigation into its specific applications and interactions within biological systems will continue to unveil its full potential.

References

- 1. Dimethyldodecylethylammonium bromide | C16H36BrN | CID 9880197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 68207-00-1 [m.chemicalbook.com]

- 3. Dioctadecyldimethylammonium bromide, a surfactant model for the cell membrane: Importance of microscopic dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biophysical interactions with model lipid membranes: applications in drug discovery and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound = 98.0 AT 68207-00-1 [sigmaaldrich.com]

Dodecylethyldimethylammonium Bromide (DEDMAB): A Technical Guide on its Mechanism of Action as a Cationic Surfactant

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodecylethyldimethylammonium bromide (DEDMAB) is a quaternary ammonium compound that functions as a cationic surfactant. Its amphipathic nature, characterized by a positively charged hydrophilic head group and a long hydrophobic alkyl chain, drives its assembly at interfaces and its potent antimicrobial activity. This technical guide provides an in-depth exploration of the mechanism of action of DEDMAB, focusing on its physicochemical properties, its interaction with microbial cell membranes, and the experimental methodologies used to characterize these activities. While specific quantitative data for DEDMAB is limited in publicly available literature, this guide leverages data from closely related cationic surfactants to illustrate its expected behavior and functional principles.

Core Mechanism of Action as a Cationic Surfactant

The primary mechanism of action of this compound as a cationic surfactant is the disruption of microbial cell membranes. This process is initiated by the electrostatic attraction between the positively charged quaternary ammonium head group of DEDMAB and the negatively charged components of the microbial cell surface, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria.

Following this initial binding, the hydrophobic dodecyl tail of the DEDMAB molecule penetrates the hydrophobic core of the lipid bilayer. This insertion disrupts the highly ordered structure of the cell membrane, leading to a loss of membrane integrity. The consequences of this disruption are multifaceted and ultimately lead to cell death:

-

Increased Membrane Permeability: The insertion of DEDMAB molecules creates pores and destabilizes the lipid packing, leading to the leakage of essential intracellular components, including ions (such as K+), metabolites, and even larger molecules like proteins and nucleic acids.

-

Inhibition of Membrane-Bound Enzymes: Many vital cellular processes, including respiration and transport, are carried out by enzymes embedded within the cell membrane. The disruption of the lipid bilayer by DEDMAB can alter the conformation and function of these critical enzymes, leading to metabolic arrest.

-

Cell Lysis: At higher concentrations, the extensive membrane damage results in the complete lysis and death of the microbial cell.

It is important to note that the effectiveness of DEDMAB is largely dependent on its concentration. At concentrations below the critical micelle concentration (CMC), the surfactant exists as individual monomers, which are the primary active form for antimicrobial action. Above the CMC, DEDMAB molecules aggregate to form micelles, which can also interact with cell membranes, but the monomeric form is generally considered more effective at penetrating and disrupting the lipid bilayer.

Physicochemical Properties of DEDMAB

Table 1: Critical Micelle Concentration (CMC) of this compound and Related Cationic Surfactants

| Surfactant | Alkyl Chain Length | Temperature (°C) | CMC (mM) | Method |

| This compound (DEDMAB) | C12 | 25 | Not specified | Surface Tension[1] |

| Dodecyltrimethylammonium Bromide (DTAB) | C12 | 25 | 15.7 | Not specified[2] |

| Dodecyltrimethylammonium Bromide (DTAB) | C12 | 25 | 14.6 - 15.0 | Various[3] |

Table 2: Surface Tension of Aqueous Solutions of this compound

| Concentration (mol/dm³) | Surface Tension (mN/m) at 293 K |

| 1.00E-06 | 72.8 |

| 1.00E-05 | 70.1 |

| 1.00E-04 | 58.5 |

| 1.00E-03 | 45.2 |

| 1.00E-02 | 36.1 |

| 1.00E-01 | 35.9 |

Data extracted from graphical representations in literature and may be approximate.[1]

Antimicrobial Efficacy

DEDMAB, as a quaternary ammonium compound, is expected to exhibit broad-spectrum antimicrobial activity against bacteria and fungi. The efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that inhibits the visible growth of a microorganism. Specific MIC values for DEDMAB are not widely reported, but data for the closely related Dodecyltrimethylammonium Bromide (DTAB) provides an indication of its potential activity.

Table 3: Minimum Inhibitory Concentration (MIC) of Dodecyltrimethylammonium Bromide (DTAB)

| Microorganism | Strain | MIC (mg/L) |

| Listeria monocytogenes | Not specified | 120[2] |

Experimental Protocols

Determination of Critical Micelle Concentration (CMC)

a) Surface Tension Method

-

Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

-

Methodology:

-

Prepare a series of aqueous solutions of DEDMAB with varying concentrations.

-

Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method) at a constant temperature.

-

Plot the surface tension as a function of the logarithm of the DEDMAB concentration.

-

The CMC is determined from the point of intersection of the two linear portions of the graph.

-

b) Conductivity Method

-

Principle: The equivalent conductivity of an ionic surfactant solution changes with concentration. A distinct break in the plot of conductivity versus concentration occurs at the CMC due to the lower mobility of the charged micelles compared to the free monomers.

-

Methodology:

-

Prepare a series of DEDMAB solutions in deionized water.

-

Measure the specific conductivity of each solution using a calibrated conductivity meter at a constant temperature.

-

Plot the specific conductivity against the concentration of DEDMAB.

-

The CMC is identified as the concentration at the intersection of the two lines of different slopes.

-

Determination of Minimum Inhibitory Concentration (MIC)

Broth Microdilution Method

-

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium.

-

Methodology:

-

Prepare a stock solution of DEDMAB in a suitable solvent and sterilize by filtration.

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the DEDMAB stock solution in a sterile nutrient broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

-

Inoculate each well (except for a sterility control) with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Include a positive control (broth with inoculum, no DEDMAB) and a negative control (broth only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

-

The MIC is determined as the lowest concentration of DEDMAB in which no visible turbidity is observed.

-

Visualizations

Molecular Structure and Action

Caption: Molecular structure of DEDMAB and its mechanism of action on a microbial cell membrane.

Experimental Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of DEDMAB.

Relationship Between Surfactant Concentration and Properties

Caption: The relationship between DEDMAB concentration and its physicochemical properties.

References

An In-depth Technical Guide to the Solubility of Dodecylethyldimethylammonium Bromide (DEDMAB)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecylethyldimethylammonium bromide (DEDMAB), a quaternary ammonium cationic surfactant, plays a significant role in various scientific and industrial applications, including as a component in drug delivery systems, a stabilizer in nanoparticle synthesis, and a phase transfer catalyst. Its amphiphilic nature, characterized by a hydrophilic ethyl-dimethylammonium head group and a hydrophobic dodecyl tail, governs its solubility and self-assembly behavior in different solvent systems. This technical guide provides a comprehensive overview of the solubility of DEDMAB in aqueous and other solvent systems, presents available quantitative data, outlines detailed experimental protocols for solubility determination, and visualizes key experimental workflows.

Physicochemical Properties of DEDMAB

| Property | Value |

| Chemical Formula | C₁₆H₃₆BrN |

| Molecular Weight | 322.37 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 185-188 °C |

| CAS Number | 68207-00-1 |

Aqueous Solubility and Micellization

DEDMAB is soluble in water.[1] Its behavior in aqueous solutions is characterized by the formation of micelles above a certain concentration known as the Critical Micelle Concentration (CMC). The CMC is a critical parameter as it influences many properties of the solution, including its solubilizing capacity for poorly water-soluble compounds.

Quantitative Aqueous Solubility

The solubility of DEDMAB in water has been reported to be 50 mg/mL .[1]

Critical Micelle Concentration (CMC) in Aqueous Solution

The CMC of DEDMAB in aqueous solution is temperature-dependent. Below is a summary of CMC values at various temperatures, as determined by conductivity measurements.[2]

| Temperature (°C) | Temperature (K) | CMC (mmol/L) |

| 15 | 288.15 | 14.8 |

| 20 | 293.15 | 14.5 |

| 25 | 298.15 | 14.2 |

| 30 | 303.15 | 14.0 |

| 35 | 308.15 | 13.8 |

| 40 | 313.15 | 13.6 |

Note: The original data may have been presented in different units and has been converted for consistency.

The decrease in CMC with increasing temperature suggests that the micellization process is entropy-driven at these temperatures.[3]

Solubility in Other Solvents

| Solvent | Qualitative Solubility of Similar Surfactants | Rationale |

| Ethanol | Good solubility | The hydroxyl group of ethanol can engage in dipole-dipole interactions and hydrogen bonding with the bromide counter-ion and the quaternary ammonium head group.[4] |

| Methanol | Good solubility | Similar to ethanol, methanol is a polar protic solvent that can favorably interact with the hydrophilic head of the surfactant.[4] |

| Acetone | Good solubility | As a polar aprotic solvent, acetone can interact favorably with the charged head group of the surfactant molecule.[4] |

| Non-polar Solvents (e.g., Toluene, Benzene) | Limited solubility | The ionic head group has unfavorable interactions with non-polar solvent molecules, limiting solubility.[6] |

Experimental Protocols

Accurate determination of the solubility and CMC of DEDMAB is crucial for its effective application. The following sections provide detailed methodologies for these key experiments.

Determination of Aqueous and Organic Solvent Solubility (Shake-Flask Method)

This is a standard method for determining the equilibrium solubility of a compound in a given solvent.

Materials:

-

This compound (DEDMAB) powder

-

Solvent of interest (e.g., deionized water, ethanol)

-

Thermostatic shaker or water bath

-

Analytical balance

-

Centrifuge and/or syringe filters (0.45 µm)

-

Volumetric flasks and pipettes

-

Appropriate analytical instrument for quantification (e.g., HPLC with a suitable detector, conductivity meter, or gravimetric analysis)

Procedure:

-

Preparation of a Supersaturated Solution: Add an excess amount of DEDMAB to a known volume of the solvent in a sealed container (e.g., a glass vial or flask). The excess solid should be clearly visible.

-

Equilibration: Place the sealed container in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Once equilibrium is achieved, cease agitation and allow the container to rest at the constant temperature for at least 24 hours to allow the undissolved solid to settle.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant. To ensure no solid particles are transferred, centrifugation followed by drawing the supernatant, or filtering the solution through a syringe filter pre-equilibrated at the experimental temperature, is recommended.

-

Quantification:

-

Gravimetric Analysis: Accurately weigh a clean, dry container. Transfer a known volume or mass of the clear saturated solution to the container. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of DEDMAB). Once all the solvent has been removed, cool the container in a desiccator and weigh it again. The difference in weight corresponds to the mass of dissolved DEDMAB.

-

Instrumental Analysis: Accurately dilute the collected supernatant to a concentration within the linear range of a pre-calibrated analytical instrument (e.g., HPLC, conductivity meter). Determine the concentration of DEDMAB in the diluted sample and back-calculate the concentration in the original saturated solution.

-

-

Calculation: Express the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).

Workflow for Solubility Determination by the Shake-Flask Method.

Determination of Critical Micelle Concentration (Conductivity Method)

The conductivity of an ionic surfactant solution changes with concentration due to the different mobilities of the surfactant monomers and the micelles. This change can be used to determine the CMC.

Materials:

-

DEDMAB powder

-

High-purity deionized water

-

Conductivity meter with a temperature-controlled cell

-

Magnetic stirrer and stir bar

-

Thermostatic water bath

-

Calibrated glassware

Procedure:

-

Prepare a Stock Solution: Prepare a concentrated stock solution of DEDMAB in deionized water, ensuring the concentration is well above the expected CMC.

-

Titration Setup: Place a known volume of deionized water in a thermostatted, jacketed beaker equipped with a magnetic stir bar and the conductivity probe. Allow the temperature to equilibrate.

-

Data Collection:

-

Manual Titration: Add small, precise aliquots of the DEDMAB stock solution to the water. After each addition, allow the solution to stabilize and record the conductivity.

-

Automated Titration: Use an automated titrator to add the stock solution at a constant rate while continuously monitoring the conductivity.

-

-

Data Analysis: Plot the measured conductivity as a function of the DEDMAB concentration. The plot will typically show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.

Workflow for CMC Determination by the Conductivity Method.

Conclusion

The solubility of this compound is a fundamental property that dictates its utility in a wide array of applications. While quantitative solubility data in organic solvents remains an area for further investigation, its aqueous solubility and temperature-dependent micellization behavior are well-characterized. The experimental protocols detailed in this guide provide robust methodologies for researchers and formulation scientists to determine the solubility and CMC of DEDMAB in their specific systems of interest, thereby enabling the optimization of their research and product development endeavors.

References

An In-depth Technical Guide to the Safety, Handling, and Toxicity of Dodecylethyldimethylammonium Bromide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available toxicological data exists for Dodecylethyldimethylammonium bromide (DEAB). This guide provides a comprehensive overview based on available safety data sheets, information on structurally similar compounds, and standardized testing protocols. Data for the close structural analog, Dodecyltrimethylammonium bromide (DTAB), is used for quantitative comparison where specific data for DEAB is unavailable.

Chemical and Physical Properties

This compound is a quaternary ammonium compound. Key identification and physical properties are summarized below.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | Dodecyldimethylethylammonium bromide, Dimethyldodecylethylammonium bromide |

| CAS Number | 68207-00-1 |

| Molecular Formula | C₁₆H₃₆BrN |

| Molecular Weight | 322.37 g/mol [1] |

| Appearance | Powder[1] |

| Solubility | Water: 50 mg/mL, clear, colorless[1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS classifications from multiple sources are consistent.

| Hazard Classification | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[1][2] |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation[1][2] |

Signal Word: Warning[1]

Toxicological Data

Table of Acute Toxicity Data for Dodecyltrimethylammonium bromide

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | > 50 - 300 mg/kg | |

| LD50 | Rat | Oral | 200 - 1,000 mg/kg | [3] |

| LD50 | Rat | Intravenous | 6.8 mg/kg | [3] |

Ecotoxicity: this compound is considered very toxic to aquatic life with long-lasting effects[3]. A study on the green microalgae Scenedesmus intermedius and Dictyosphaerium chlorelloides demonstrated that DEAB inhibits photosynthesis, indicating its potential for adverse effects on primary producers in aquatic ecosystems[4].

Chronic Toxicity, Carcinogenicity, and Mutagenicity: No specific data on the chronic toxicity, carcinogenicity, or mutagenicity of this compound were found. For the related compound, Dodecyltrimethylammonium bromide, one source indicates that it is not classified as a carcinogen by IARC[3].

Experimental Protocols

Detailed experimental protocols for toxicological studies on this compound are not publicly available. However, the following OECD guidelines represent the standard methodologies for assessing the acute toxicity and irritation potential of such a chemical.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is a stepwise procedure using a small number of animals to classify a substance's toxicity.

-

Principle: A single dose of the substance is administered orally to a group of animals (typically 3 female rats) at a predefined dose level (5, 50, 300, or 2000 mg/kg). The presence or absence of mortality determines the next step, which may involve dosing another group at a lower or higher dose level.

-

Procedure:

-

Animals are fasted prior to dosing.

-

The test substance is administered by gavage.

-

Animals are observed for mortality, clinical signs, and body weight changes for at least 14 days.

-

A necropsy is performed on all animals at the end of the observation period.

-

-

Data Analysis: The classification is based on the dose level at which mortality is observed.

Acute Dermal Irritation/Corrosion - OECD Test Guideline 404

This guideline describes a procedure for assessing the potential of a substance to cause skin irritation or corrosion.

-

Principle: A single dose of the test substance is applied to a small area of the skin of an animal (typically an albino rabbit) under a semi-occlusive patch for 4 hours.

-

Procedure:

-

The fur is clipped from the dorsal area of the trunk of the test animal.

-

0.5 g of the solid substance (moistened with a small amount of water) is applied to a gauze patch and then to the skin.

-

After 4 hours, the patch is removed, and the skin is cleansed.

-

The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.

-

-

Data Analysis: The severity of the skin reactions is scored according to a graded scale.

Acute Eye Irritation/Corrosion - OECD Test Guideline 405

This guideline details the procedure for evaluating the potential of a substance to cause eye irritation or corrosion.

-

Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an animal (typically an albino rabbit). The other eye remains untreated as a control.

-

Procedure:

-

0.1 g of the solid substance is instilled into the conjunctival sac.

-

The eyelids are held together for about one second.

-

The eye is examined for corneal opacity, iritis, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after application.

-

-

Data Analysis: The ocular lesions are scored according to a graded scale.

Safety and Handling

Exposure Controls and Personal Protection

-

Engineering Controls: Handle in a well-ventilated place. Ensure adequate ventilation, especially in confined areas.

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.

-

Skin Protection: Wear protective gloves and impervious clothing.

-

Respiratory Protection: If dust is generated and exposure limits are exceeded, use a full-face respirator.

Handling and Storage

-

Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid dust formation and breathing dust. Evacuate personnel to safe areas.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.

First-Aid Measures

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

-

In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards: No data available.

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

Stability and Reactivity

-

Reactivity: No data available.

-

Chemical Stability: Stable under recommended storage conditions.

-

Possibility of Hazardous Reactions: No data available.

-

Conditions to Avoid: No data available.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.

Visualizations

General Workflow for Acute Toxicity Assessment

Caption: A generalized workflow for assessing the acute toxicity of a chemical substance.

Postulated Signaling Pathway for Quaternary Ammonium Compound (QAC) Induced Cell Injury

Caption: Postulated mechanism of QAC-induced cellular toxicity.

References

Understanding the Ionic Characteristics of Quaternary Ammonium Salts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quaternary ammonium salts (QAS), also known as quats, are a class of cationic surfactants with a wide array of applications, most notably as antimicrobial agents in disinfectants, antiseptics, and preservatives.[1][2] Their defining structural feature is a positively charged nitrogen atom bonded to four organic groups, which can be alkyl or aryl chains of varying lengths and complexities.[3][4] This permanent positive charge, independent of pH, is central to their ionic characteristics and biological activity.[2] This technical guide provides an in-depth exploration of the core ionic characteristics of QAS, focusing on their structure-activity relationships, physicochemical properties, and the experimental methodologies used to evaluate them.

Core Ionic Characteristics and Physicochemical Properties

The efficacy and application of QAS are intrinsically linked to their physicochemical properties, which are dictated by their molecular structure. The key components are the cationic head, typically a quaternary ammonium group, and one or more hydrophobic alkyl chains.[5]

Structural Features:

-

Cationic Head: The permanently positively charged nitrogen atom is crucial for the initial interaction with negatively charged microbial cell surfaces.[4]

-

Hydrophobic Tails: The length and number of alkyl chains significantly influence the compound's antimicrobial activity and toxicity. A balance between hydrophilicity (from the charged head) and lipophilicity (from the tails) is essential for effective membrane disruption.[3] Generally, QAS with alkyl chains of 12-14 carbons exhibit the highest biocidal activity against Gram-positive bacteria and yeasts, while those with 14-16 carbons are more effective against Gram-negative bacteria.[6]

-

Counter-ion: While the primary activity is associated with the cation, the counter-ion (commonly chloride or bromide) can influence the salt's solubility and physical state.[4]

Data Presentation: Physicochemical Properties of Common Quaternary Ammonium Salts

The following table summarizes key physicochemical properties of several widely used QAS.

| Quaternary Ammonium Salt | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility in Water |

| Benzalkonium Chloride | BAC, ADBAC | C₆H₅CH₂N(CH₃)₂RCl (R=C₈H₁₇ to C₁₈H₃₇) | Variable (e.g., ~368.06 for C₁₀) | - | Readily soluble[7][8] |

| Didecyldimethylammonium Chloride | DDAC | C₂₂H₄₈ClN | 362.08 | - | Soluble |

| Cetylpyridinium Chloride | CPC | C₂₁H₃₈ClN | 339.99 | 77-83 | Freely soluble[9] |

| Cetrimonium Bromide | CTAB | C₁₉H₄₂BrN | 364.46 | 237-243 | Sparingly soluble |

Structure-Activity Relationship and Antimicrobial Action

The primary mechanism of antimicrobial action for QAS is the disruption of microbial cell membranes.[1] This process can be broken down into the following steps:

-

Adsorption: The positively charged QAS is electrostatically attracted to the negatively charged components of the bacterial cell wall, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.[4]

-

Penetration: The hydrophobic alkyl chains penetrate the lipid bilayer of the cell membrane.

-

Membrane Disruption: This penetration disrupts the membrane's integrity, leading to the leakage of essential intracellular components like potassium ions and nucleotides, ultimately resulting in cell death.[6]

Data Presentation: Minimum Inhibitory Concentration (MIC) of Selected Quaternary Ammonium Salts

The antimicrobial efficacy of QAS is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The table below presents representative MIC values for common QAS against various pathogens.

| Quaternary Ammonium Salt | Microorganism | MIC (µg/mL) | Reference |

| Benzalkonium Chloride | Staphylococcus aureus | 1-4 | [10] |

| Benzalkonium Chloride | Escherichia coli | >1 | [11] |

| Didecyldimethylammonium Chloride | Staphylococcus aureus | 1-2 | |

| Didecyldimethylammonium Chloride | Escherichia coli | 2-4 | |

| Cetylpyridinium Chloride | Staphylococcus aureus | 1-4 | |

| Cetylpyridinium Chloride | Escherichia coli | 4-8 | |

| Cetrimonium Bromide | Staphylococcus aureus | 2-8 | |

| Cetrimonium Bromide | Escherichia coli | 8-32 | |

| Camphene-derived QAS (C12 alkyl chain) | Staphylococcus aureus | 0.24 | [12] |

| Camphene-derived QAS (C12 alkyl chain) | Klebsiella pneumoniae | 0.24 | [12] |

| Camphene-derived QAS (C12 alkyl chain) | Candida tropicalis | 0.24 | [12] |

Note: MIC values can vary depending on the specific strain, testing conditions, and the exact composition of the QAS mixture.

Experimental Protocols

General Synthesis of N-Alkyl-N,N-dimethyl-N-benzylammonium Chloride (ADBAC)

This protocol describes a common method for the synthesis of ADBACs, a widely used class of QAS.

Principle: The synthesis is a quaternization reaction, specifically a Menshutkin reaction, where a tertiary amine is alkylated with an alkyl halide.[2]

Materials:

-

N,N-dimethyl-N-alkylamine (with the desired alkyl chain length)

-

Benzyl chloride

-

Solvent (e.g., ethanol, isopropanol, or acetone)[9]

-

Reaction vessel with a reflux condenser and stirrer

-

Heating mantle

Procedure:

-

In the reaction vessel, dissolve the N,N-dimethyl-N-alkylamine in the chosen solvent.

-

Slowly add a stoichiometric amount of benzyl chloride to the solution while stirring.

-

Heat the reaction mixture to reflux (typically 40-60°C) and maintain for several hours (e.g., 3-5 hours).[9]

-

Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

The product, N-alkyl-N,N-dimethyl-N-benzylammonium chloride, may precipitate out of the solution or can be obtained by removing the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from an appropriate solvent if necessary.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Sterile 96-well microtiter plates

-

Test QAS compound

-

Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

-

Bacterial inoculum, adjusted to a 0.5 McFarland standard

-

Multichannel pipette

-

Incubator

Procedure:

-

Prepare a stock solution of the test QAS in a suitable solvent and then dilute it in the growth medium to twice the highest concentration to be tested.

-

Dispense 100 µL of sterile growth medium into all wells of a 96-well plate.

-

Add 100 µL of the 2x concentrated QAS solution to the first column of wells.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate to the desired final concentration. Discard the final 100 µL from the last dilution column.

-

Prepare the bacterial inoculum by suspending colonies from an overnight culture in saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculate each well (except for a sterility control well) with 100 µL of the diluted bacterial suspension.

-

Include a positive control for bacterial growth (medium and inoculum, no QAS) and a negative/sterility control (medium only).

-

Seal the plate and incubate at the appropriate temperature (e.g., 37°C) for 18-24 hours.

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the QAS at which there is no visible growth.

AOAC Use-Dilution Test for Disinfectant Efficacy

This method is used to evaluate the efficacy of disinfectants on hard, non-porous surfaces.[13]

Materials:

-

Sterile stainless steel cylinders (penicylinders)

-

Test disinfectant at its use-dilution

-

Bacterial culture (e.g., Staphylococcus aureus, Salmonella enterica, Pseudomonas aeruginosa) grown for 48-54 hours

-

Sterile recovery broth with a suitable neutralizer

-

Water bath

-

Sterile hooks for carrier transfer

Procedure:

-

Inoculate a set of stainless steel carriers by immersing them in a 48-54 hour broth culture of the test microorganism for 15 minutes.

-

Remove the carriers with a sterile hook and place them in a sterile petri dish to dry for 20-40 minutes at 37°C.

-

Prepare 10 mL of the test disinfectant at its use-dilution in sterile test tubes and place them in a water bath at the specified temperature (e.g., 20°C).

-

Transfer each dried, contaminated carrier into a separate tube of the disinfectant for the specified contact time (e.g., 10 minutes).

-

After the contact time, transfer each carrier into a tube of sterile recovery broth containing a neutralizer to inactivate the disinfectant.

-

Incubate the recovery broth tubes for 48 hours at the appropriate temperature.

-

Observe the tubes for turbidity, which indicates bacterial growth. The disinfectant is considered effective if it prevents growth in a specified number of replicate tests (e.g., for EPA registration, typically 59 out of 60 carriers must show no growth).[14]

Cytotoxicity Assessment using the MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and is commonly used to assess the cytotoxicity of chemical compounds.[9]

Materials:

-

Human cell line (e.g., HeLa, HepG2)

-

Complete cell culture medium

-

96-well cell culture plates

-

Test QAS compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight in a CO₂ incubator.

-

Prepare serial dilutions of the test QAS in the cell culture medium and add them to the wells, replacing the old medium. Include untreated control wells.

-

Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[9]

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).

Visualizations: Signaling Pathways and Experimental Workflows

Antimicrobial Mechanism of Action of Quaternary Ammonium Salts

Caption: Antimicrobial action of Quaternary Ammonium Salts (QAS).

Potential Cytotoxicity Pathway: QAS-Induced NF-κB Activation

Caption: Simplified overview of potential QAS-induced NF-κB activation.

Experimental Workflow for Novel Antimicrobial QAS Development

Caption: Workflow for the development of a novel antimicrobial QAS.

Conclusion

The ionic characteristics of quaternary ammonium salts are fundamental to their function, particularly as antimicrobial agents. The permanent cationic charge facilitates their interaction with microbial surfaces, while the nature of the hydrophobic alkyl chains dictates their efficacy and toxicological profile. A thorough understanding of these properties, guided by robust experimental evaluation, is essential for the development of new and improved QAS-based technologies in the pharmaceutical and disinfectant industries. This guide provides a foundational overview of these principles, along with practical experimental protocols and illustrative workflows to aid researchers in this field.

References

- 1. Molecular mechanism of antibiotic resistance induced by mono- and twin-chained quaternary ammonium compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]

- 3. Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Didecyl dimethyl ammonium chloride - 80% aqueous solution | 7173-51-5 | FD32549 [biosynth.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pamukimya.com [pamukimya.com]

- 9. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Highly Effective and Broad-Spectrum Antimicrobial Quaternary Ammonium Salts Containing Camphene Structure: Preparation, Surface-Active Properties, and Bioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. microchemlab.com [microchemlab.com]

- 13. microbe-investigations.com [microbe-investigations.com]

- 14. AOAC Use-Dilution Method (UDM) – Cremco [cremco.ca]

Navigating the Thermal Landscape: An In-depth Technical Guide to the Thermotropic Phase Behavior of Dodecylethyldimethylammonium Bromide Membranes

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the thermotropic phase behavior of dialkyl chain cationic surfactant membranes, with a specific focus on didodecyldimethylammonium bromide (DDAB). It is important to note that the user request specified "Dodecylethyldimethylammonium bromide," however, the scientific literature predominantly investigates the thermotropic properties of the symmetrical dialkyl chain surfactant, didodecyldimethylammonium bromide (DDAB), where both alkyl chains are C12. This guide will proceed with the data available for DDAB, as it is the most relevant and well-characterized compound of this class.

This document details the quantitative data associated with the phase transitions of DDAB bilayers, outlines the experimental protocols for their characterization, and provides visual representations of key processes and relationships to facilitate a deeper understanding of these systems.

Quantitative Thermotropic Data

The thermal behavior of DDAB membranes is characterized by a distinct gel-to-liquid crystalline phase transition (Tm), which is a critical parameter influencing membrane fluidity, permeability, and interaction with other molecules. The quantitative data for this transition, as determined by Differential Scanning Calorimetry (DSC), are summarized below.

| Parameter | Value | Experimental Conditions | Source |

| Main Transition Temperature (Tm) | ~16 °C | Aqueous dispersion | [1] |

| 15.6-16.0 °C | 1.0 mM DDAB in water, scan rate independent in up-scanning mode | [2] | |

| 15 °C | DDAB/water system | ||

| Transition Enthalpy (ΔHm) | Increases with DDAB concentration | Aqueous dispersion | [1] |

| Increases with pre-scan (equilibration) time | 0.11 and 0.65 mM DDAB | [1] | |

| ~52 kJ/mol (maximum) | 0.65 mM DDAB with extended pre-scan time | [1] | |

| Transition Cooperativity (ΔT1/2) | ~0.3 °C | DDAB aqueous dispersion | [1] |

Note: The thermotropic properties of DDAB vesicles, particularly the transition enthalpy, are highly dependent on the sample's concentration and thermal history (equilibration time).[1][2] The kinetics of the liquid crystalline to gel state transition are significantly slower than the gel to liquid crystalline transition, which can affect the observed DSC thermograms, especially in cooling scans.[2]

Experimental Protocols

A thorough understanding of the thermotropic phase behavior of DDAB membranes necessitates the application of various biophysical techniques. Detailed methodologies for the key experiments are provided below.

Preparation of DDAB Vesicles

The formation of unilamellar or multilamellar vesicles is a prerequisite for studying the membrane's collective thermal behavior.

Materials:

-

Didodecyldimethylammonium bromide (DDAB) powder

-

Deionized water or appropriate buffer solution (e.g., PBS)

-

Chloroform or other suitable organic solvent

-

Rotary evaporator

-

Bath sonicator

-

Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

-

Heating block or water bath

Protocol:

-

Lipid Film Formation:

-

Dissolve a known amount of DDAB in chloroform in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the flask's inner surface.

-

Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the dry lipid film by adding deionized water or buffer pre-heated to a temperature above the Tm of DDAB (~16 °C), for instance, at 40 °C.[3]

-

Vortex the flask intermittently for about 30 minutes to facilitate the swelling of the lipid film and the formation of multilamellar vesicles (MLVs).

-

-

Vesicle Sizing (Sonication or Extrusion):

-

For Small Unilamellar Vesicles (SUVs): Sonicate the MLV suspension using a bath sonicator or a probe sonicator until the solution becomes clear. The sonication should be performed in an ice bath to prevent lipid degradation.

-

For Large Unilamellar Vesicles (LUVs):

-

Subject the MLV suspension to several freeze-thaw cycles by alternately placing the sample in liquid nitrogen and a warm water bath (above Tm).[3] This helps to break down large multilamellar structures.

-

Extrude the suspension 11-21 times through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder. The extrusion process should be carried out at a temperature above the Tm.[3]

-

-

Differential Scanning Calorimetry (DSC)

DSC is the primary technique for determining the thermotropic phase transitions of lipid membranes.[4]

Instrumentation:

-

Differential Scanning Calorimeter (e.g., VP-DSC Microcalorimeter)[5]

Protocol:

-

Sample Preparation:

-

Degas the prepared DDAB vesicle suspension and the reference solution (the same buffer used for hydration) for 10-15 minutes.

-

Carefully load the sample and reference solutions into their respective DSC cells (typically tantalum or aluminum pans).[5]

-

-

Data Acquisition:

-

Equilibrate the system at a starting temperature well below the expected transition temperature (e.g., 5 °C).

-

Scan the temperature at a constant rate (e.g., 1 °C/min or 20 °C/h) up to a temperature well above the transition (e.g., 45 °C).[2][5]

-

Perform a cooling scan at the same rate back to the starting temperature.

-

Multiple heating and cooling cycles may be performed to assess the reversibility of the transitions.

-

-

Data Analysis:

-

The resulting thermogram plots the excess heat capacity (Cp) as a function of temperature.

-

The main transition temperature (Tm) is determined as the temperature at the peak of the endothermic transition.

-

The enthalpy of the transition (ΔHm) is calculated by integrating the area under the transition peak.[6]

-

The cooperativity of the transition is assessed by the width of the peak at half-height (ΔT1/2).

-

Structural Characterization

Techniques such as Dynamic Light Scattering (DLS), Cryo-Transmission Electron Microscopy (Cryo-TEM), and X-ray Scattering are essential for characterizing the size, morphology, and lamellarity of the prepared vesicles.

Purpose: To determine the hydrodynamic diameter and size distribution of the vesicles.

Protocol:

-

Dilute the vesicle suspension to an appropriate concentration with the filtered buffer.

-

Place the sample in a disposable cuvette and insert it into the DLS instrument.

-

Equilibrate the sample to the desired temperature.

-

Acquire the correlation function and analyze it using the instrument's software to obtain the size distribution and average hydrodynamic radius.[7]

Purpose: To directly visualize the morphology and lamellarity of the vesicles in their hydrated state.

Protocol:

-

Apply a small aliquot (3-5 µL) of the vesicle suspension to a glow-discharged TEM grid with a perforated carbon film.[8]

-

Blot the excess liquid with filter paper to create a thin film of the suspension across the grid holes.[9]

-

Rapidly plunge-freeze the grid into a cryogen (e.g., liquid ethane cooled by liquid nitrogen) to vitrify the sample.[10]

-

Transfer the vitrified grid to a cryo-TEM holder under liquid nitrogen.

-

Image the sample in the TEM at cryogenic temperatures and under low-dose conditions to minimize radiation damage.[9]

Purpose: To obtain information about the overall vesicle structure, bilayer thickness (SAXS), and the packing of the hydrocarbon chains (WAXS).[11]

Protocol:

-

Load the vesicle suspension into a temperature-controlled sample cell with X-ray transparent windows (e.g., mica or Kapton).

-

Expose the sample to a collimated X-ray beam (often from a synchrotron source for higher flux).[4]

-

Collect the scattered X-rays on a 2D detector.

-

The SAXS region (low angles) provides information on the larger-scale structures, such as the vesicle size, shape, and lamellarity.[12]

-

The WAXS region (wide angles) reveals the packing of the lipid acyl chains, with a sharp peak indicating a well-ordered gel phase and a broad, diffuse peak indicating a disordered liquid crystalline phase.[11]

Visualizing Key Concepts and Processes

The following diagrams, generated using the DOT language for Graphviz, illustrate fundamental concepts and workflows related to the study of DDAB membrane phase behavior.

References

- 1. repositorio.unesp.br [repositorio.unesp.br]

- 2. Kinetic asymmetry in the gel-liquid crystalline state transitions of DDAB vesicles studied by differential scanning calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mse.iastate.edu [mse.iastate.edu]

- 4. Structure of liposome encapsulating proteins characterized by X-ray scattering and shell-modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thermal and Structural Behavior of Dioctadecyldimethylammonium Bromide Dispersions Studied by Differential Scanning Calorimetry and X-Ray Scattering | PLOS One [journals.plos.org]

- 6. researchgate.net [researchgate.net]

- 7. Dynamics of DNA adsorption on and release from SDS-DDAB cat-anionic vesicles: a multitechnique study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. An introduction to sample preparation and imaging by cryo-electron microscopy for structural biology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thermal and structural behavior of dioctadecyldimethylammonium bromide dispersions studied by differential scanning calorimetry and X-ray scattering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Small angle X-ray scattering: possibilities and limitations in characterization of vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Elemental Analysis and Chemical Composition of Dodecylethyldimethylammonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the elemental analysis and chemical composition of Dodecylethyldimethylammonium bromide (DEDMAB), a quaternary ammonium compound with diverse applications in research and industry. This document outlines the fundamental chemical properties, detailed experimental protocols for its characterization, and visual representations of its analytical workflow and interactions at a molecular level.

Core Chemical Composition

This compound, systematically named N-dodecyl-N-ethyl-N,N-dimethylammonium bromide, is a cationic surfactant. Its amphiphilic nature, characterized by a hydrophilic quaternary ammonium head group and a hydrophobic dodecyl tail, underpins its utility in various applications, including as a stabilizer for nanoparticles and in drug delivery systems.[1]

Chemical Structure

The structure of DEDMAB consists of a central nitrogen atom covalently bonded to two methyl groups, one ethyl group, and a long twelve-carbon alkyl chain (dodecyl group). The positive charge on the quaternary nitrogen is balanced by a bromide counter-ion.

Diagram of the Chemical Structure of this compound

References

Methodological & Application

Application Notes and Protocols for Dodecylethyldimethylammonium Bromide (DEDAB) as a Growth-Directing Surfactant

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecylethyldimethylammonium bromide (DEDAB) is a quaternary ammonium surfactant that serves as a crucial component in the synthesis of anisotropic nanoparticles, particularly gold nanorods. Its primary function is to act as a growth-directing agent, controlling the morphology and dimensions of the nanoparticles during their formation. Notably, DEDAB has emerged as a less toxic alternative to the commonly used surfactant, cetyltrimethylammonium bromide (CTAB), making it an attractive option for biomedical and drug delivery applications where biocompatibility is paramount.[1][2] These application notes provide detailed protocols and data for utilizing DEDAB in the synthesis of gold nanorods.

Key Applications

-

Synthesis of Anisotropic Nanoparticles: DEDAB is primarily used in the seed-mediated synthesis of gold nanorods, where it facilitates the anisotropic growth of gold nanocrystals.[1][3] This method allows for the tuning of the nanorods' aspect ratio (length-to-width ratio), which in turn dictates their unique optical and electronic properties.

-

Biomedical Imaging and Therapeutics: Gold nanorods synthesized with DEDAB exhibit strong surface plasmon resonance (SPR) in the near-infrared (NIR) region, a wavelength range where biological tissues are most transparent. This property makes them ideal candidates for applications such as photothermal therapy, photoacoustic imaging, and drug delivery. The lower cytotoxicity of DEDAB compared to CTAB enhances the biocompatibility of the resulting nanoparticles for in vivo applications.[1]

-

Sensing and Diagnostics: The tunable optical properties of DEDAB-stabilized gold nanorods make them suitable for use in various sensing platforms, including biosensors and chemical sensors.

Data Presentation

Table 1: Effect of Surfactant Concentration on Gold Nanorod Aspect Ratio (Analogous Data)

Note: The following data is based on studies using the structurally similar surfactant, cetyltrimethylammonium bromide (CTAB). It is anticipated that DEDAB will exhibit a similar trend, though optimal concentrations may vary.

| Surfactant Concentration (mM) | Resulting Aspect Ratio (Approximate) | Reference for CTAB Data |

| 100 | <10 | [4][5] |

| 200 | ~15 | [4][5] |

| 300 | ~20 | [4][5] |

| 400 | ~25 | [4][5] |

| 500 | ~30 | [4][5] |

| 600 | >30 | [4][5] |

Table 2: Comparative Cytotoxicity of Surfactant-Coated Gold Nanorods

| Cell Line | Surfactant/Coating | IC50 (µg/mL) | Reference |

| HEp-2 | DEDAB | Lower toxicity at select concentrations compared to CTAB | [1] |

| A549 | DEDAB | Lower toxicity at select concentrations compared to CTAB | [1] |

| MDA-MB-231 | Phospholipid-decorated GNRs | 0.59 | [4][6] |

| ZR-75-1 | Phospholipid-decorated GNRs | 0.97 | [4][6] |

| T47D | Phospholipid-decorated GNRs | > 48.0 | [4][6] |

| PC3 | Gold Nanorods (25 nm) | 8.3 µM | [5] |

| HL60 | Gold Nanorods (25 nm) | 19.7 µM | [5] |

| HeLa | Gold Nanorods (25 nm) | 24.6 µM | [5] |

| HepG2 | Gold Nanorods (25 nm) | 27.79 µM | [5] |

| BJ (non-tumor) | Gold Nanorods (25 nm) | 40.13 µM | [5] |

| MCF10A (non-tumor) | Gold Nanorods (25 nm) | 33.2 µM | [5] |

Experimental Protocols

Protocol 1: Seed-Mediated Synthesis of Gold Nanorods using DEDAB

This protocol is adapted from the well-established seed-mediated method for gold nanorod synthesis, with DEDAB substituted for CTAB.[7][8]

Materials:

-

Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

-

This compound (DEDAB)

-

Sodium borohydride (NaBH₄)

-

Silver nitrate (AgNO₃)

-

L-Ascorbic acid

-

Deionized water (18.2 MΩ·cm)

Procedure:

Part A: Preparation of Gold Seed Solution

-

Prepare a 0.2 M solution of DEDAB in deionized water.

-

In a 20 mL scintillation vial, add 5 mL of the 0.2 M DEDAB solution.

-

To this solution, add 5 mL of 0.5 mM HAuCl₄.

-

While stirring vigorously, inject 0.6 mL of ice-cold, freshly prepared 10 mM NaBH₄ solution.

-

The solution color will change from yellow to brownish-yellow, indicating the formation of gold seeds.

-

Continue stirring for 2 minutes and then keep the seed solution undisturbed at 25°C for at least 30 minutes before use.

Part B: Preparation of Growth Solution and Nanorod Formation

-

In a 50 mL flask, prepare the growth solution by adding 5 mL of 0.2 M DEDAB solution.

-

Add a specific volume of 4 mM AgNO₃ solution (e.g., 250 µL). The amount of AgNO₃ can be varied to control the aspect ratio of the nanorods.

-

Add 5 mL of 1 mM HAuCl₄ to the solution.

-

Gently mix the solution until the yellow color disappears.

-

Add 70 µL of 0.0788 M ascorbic acid. The solution should become colorless as Au(III) is reduced to Au(I).

-

Finally, add 12 µL of the aged gold seed solution to the growth solution.

-

Allow the reaction to proceed undisturbed for several hours at 28-30°C. The color of the solution will gradually change, indicating the formation of gold nanorods.

-

The resulting gold nanorods can be purified by centrifugation to remove excess DEDAB and other reactants.